molecular formula C11H15NO4 B2395909 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid CAS No. 2059954-20-8

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid

Cat. No. B2395909
CAS RN: 2059954-20-8
M. Wt: 225.244
InChI Key: YTPVBUWQMPFOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid” is a chemical compound with the CAS Number: 2059954-20-8 . It has a molecular weight of 225.24 . The IUPAC name for this compound is 3- (1- (tert-butoxycarbonyl)azetidin-3-yl)propiolic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h8H,6-7H2,1-3H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.

Mechanism of Action

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDAC activity, this compound can alter gene expression patterns in cells, leading to changes in cellular behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce cell migration and invasion. This compound has also been shown to increase the acetylation of histones in cells, which can lead to changes in gene expression patterns. In vivo studies have demonstrated that this compound can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors that target multiple HDAC isoforms, this compound selectively inhibits HDAC1 and HDAC3. This specificity can be useful in studying the role of these HDAC isoforms in cellular processes. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors. This can make it challenging to achieve effective inhibition of HDAC activity in cells.

Future Directions

There are several future directions for the study of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid. One area of focus is the development of more potent analogs of this compound that can be used as HDAC inhibitors in cancer therapy. Another area of focus is the study of the role of HDAC1 and HDAC3 in various cellular processes, including gene expression, cell differentiation, and apoptosis. Additionally, this compound can be used as a tool to study protein-protein interactions in cells, which can provide insights into the mechanisms of various cellular processes.

Synthesis Methods

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid involves the reaction of propargylamine with tert-butyl chloroformate to form N-tert-butoxycarbonyl propargylamine. This intermediate is then reacted with azetidine-3-carboxylic acid to yield this compound.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to possess anticancer activity by inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials. In biochemistry, this compound has been used as a tool to study protein-protein interactions.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h8H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVBUWQMPFOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2059954-20-8
Record name 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.